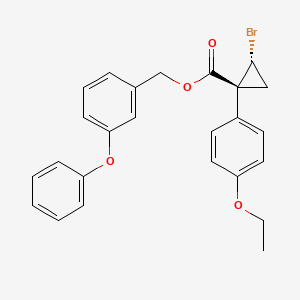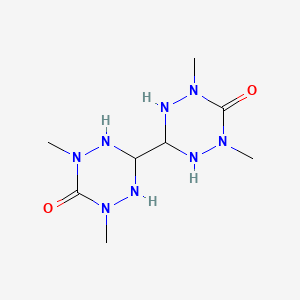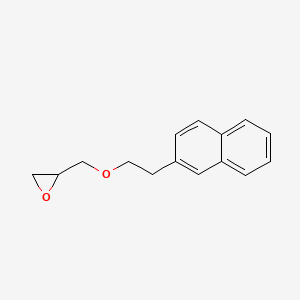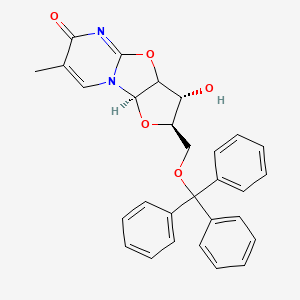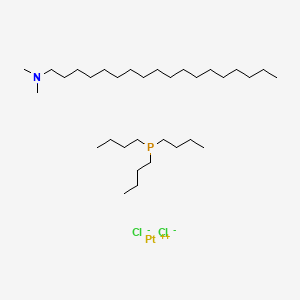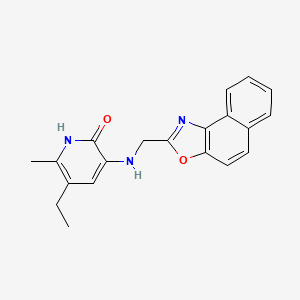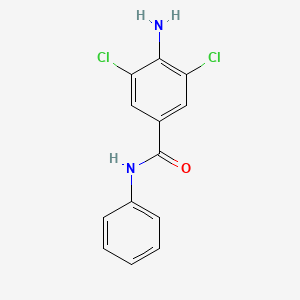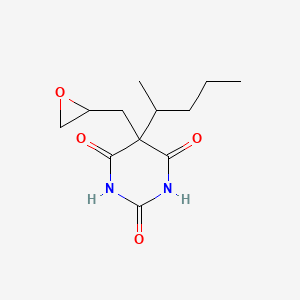
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid is a synthetic organic compound belonging to the barbiturate class. Barbiturates are known for their central nervous system depressant properties and have been used in medicine as sedatives, anesthetics, and anticonvulsants. This particular compound features an epoxypropyl group and a methylbutyl group attached to the barbituric acid core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid typically involves the following steps:
Formation of the Barbituric Acid Core: This can be achieved by the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Epoxypropyl Group: The epoxypropyl group can be introduced via an epoxidation reaction, where an allyl group is oxidized using peracids like m-chloroperbenzoic acid (mCPBA).
Attachment of the Methylbutyl Group: This can be done through alkylation reactions, where the barbituric acid core is treated with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The epoxy group can undergo oxidation to form diols or other oxidized products.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The barbituric acid core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing epoxy groups.
Substitution: Alkyl halides and bases like sodium hydride (NaH) for alkylation reactions.
Major Products
Diols: From oxidation of the epoxy group.
Alcohols: From reduction of the epoxy group.
Alkylated Barbiturates: From substitution reactions.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as a building block for synthesizing new barbiturate derivatives with potential pharmacological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its unique structure.
Medicine
Sedative and Anesthetic Research: Studied for its potential use as a sedative or anesthetic agent.
Industry
Chemical Intermediates: Used in the production of other complex organic molecules.
作用機序
The mechanism of action of 5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid likely involves interaction with the central nervous system. Barbiturates typically act by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and anesthetic effects. The epoxypropyl and methylbutyl groups may influence the compound’s binding affinity and specificity for GABA receptors or other molecular targets.
類似化合物との比較
Similar Compounds
Phenobarbital: A well-known barbiturate with sedative and anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Secobarbital: Another barbiturate used for its sedative effects.
Uniqueness
5-(2,3-Epoxypropyl)-5-(1-methylbutyl)barbituric acid is unique due to the presence of the epoxypropyl group, which may impart different chemical reactivity and biological activity compared to other barbiturates. The methylbutyl group also adds to its distinctiveness by potentially altering its pharmacokinetic properties.
特性
CAS番号 |
65685-89-4 |
|---|---|
分子式 |
C12H18N2O4 |
分子量 |
254.28 g/mol |
IUPAC名 |
5-(oxiran-2-ylmethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O4/c1-3-4-7(2)12(5-8-6-18-8)9(15)13-11(17)14-10(12)16/h7-8H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
InChIキー |
JPKCIZCOIMRVEB-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


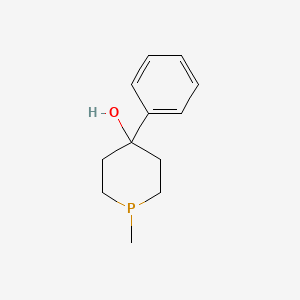
![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
